molecular formula C5H13N B1584523 N,N-Dimethylisopropylamine CAS No. 996-35-0

N,N-Dimethylisopropylamine

Cat. No. B1584523
CAS RN: 996-35-0
M. Wt: 87.16 g/mol
InChI Key: VMOWKUTXPNPTEN-UHFFFAOYSA-N
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Description

N,N-Dimethylisopropylamine (DMIPA) is a tertiary aliphatic amine . It is mainly used as a catalyst to produce sand cores in the so-called “cold box process” of the foundry industry . The protonation of DMIPA leads to the efficient migration of its methyl group to other nitrogen-containing compounds in the gas phase .


Synthesis Analysis

DMIPA may be used as an alkylating agent in the preparation of N-methylaniline via palladium-catalyzed N-methylation of aniline under microwave conditions . It may also be used to prepare a hypergolic ionic liquid by reacting with hydrazoic acid .


Molecular Structure Analysis

The molecular formula of DMIPA is C5H13N . It is an acyclic tertiary amine .


Chemical Reactions Analysis

The protonation of DMIPA leads to the efficient migration of its methyl group to other nitrogen-containing compounds in the gas phase . This suggests that DMIPA can participate in reactions involving proton transfer and can act as a source of methyl groups .


Physical And Chemical Properties Analysis

DMIPA is a colorless liquid that is miscible in water . It has a molecular weight of 87.16 , a refractive index of 1.3905 , a boiling point of 65.5 °C , and a density of 0.715 g/mL at 25 °C .

Scientific Research Applications

Synthesis of N-Methylaniline

DMIPA: serves as an effective alkylating agent in the synthesis of N-methylaniline , a compound used in the manufacture of dyes, pharmaceuticals, and as a corrosion inhibitor. The process involves palladium-catalyzed N-methylation of aniline under microwave conditions . This method offers a rapid and efficient route to produce N-methylaniline, which is crucial for various industrial applications.

Preparation of Hypergolic Ionic Liquids

Researchers have utilized DMIPA to prepare hypergolic ionic liquids by reacting it with hydrazoic acid . These ionic liquids spontaneously ignite upon contact with an oxidizer, making them valuable for rocket propellants and other applications requiring immediate energy release.

Photofragmentation Studies

In the field of photochemistry, DMIPA has been studied for its ultrafast photofragmentation pathway. Using pump-probe mass spectrometry and photoelectron spectroscopy, scientists have investigated the femtosecond time-resolved dynamics of DMIPA, revealing insights into the energy flow between excited states and photochemical reaction dynamics .

Safety And Hazards

DMIPA is a highly flammable liquid and vapor . It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic to aquatic life with long-lasting effects .

Future Directions

There are ongoing studies on the energy flow and fragmentation dynamics of DMIPA . These studies could provide insights into the behavior of DMIPA under various conditions and could potentially lead to new applications for this compound .

properties

IUPAC Name

N,N-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-5(2)6(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOWKUTXPNPTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2033447
Record name N,N-Dimethylisopropylamine
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propanamine, N,N-dimethyl-
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Product Name

N,N-Dimethylisopropylamine

CAS RN

996-35-0
Record name Dimethylisopropylamine
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Record name N,N-Dimethylisopropylamine
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Record name 2-Propanamine, N,N-dimethyl-
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Record name N,N-Dimethylisopropylamine
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Record name N,N-dimethylisopropylamine
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Record name N,N-DIMETHYLISOPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure and formula of N,N-Dimethylisopropylamine?

A1: N,N-Dimethylisopropylamine has the molecular formula C5H13N. Its structure consists of an isopropyl group attached to a nitrogen atom, which is further bonded to two methyl groups.

Q2: What are the main fragmentation pathways of N,N-Dimethylisopropylamine upon excitation to its Rydberg states?

A2: Time-resolved studies have shown that excitation of N,N-Dimethylisopropylamine to its 3p Rydberg state results in a rapid internal conversion to the 3s level. Subsequently, the molecule undergoes fragmentation, primarily through cleavage at the alpha C-C bond. This suggests that the internal conversion process channels sufficient energy into vibrations, exceeding the bond energy of the alpha C-C bond.

Q3: How does protonation affect the methyl transfer behavior of N,N-Dimethylisopropylamine?

A3: Research indicates that protonation significantly enhances the ability of N,N-Dimethylisopropylamine to donate methyl groups. Density functional theory (DFT) calculations confirm that the protonated form of the molecule is a more effective methyl donor compared to its neutral counterpart. This behavior has been observed in both gas phase and aqueous solutions.

Q4: How does cluster formation affect the Rydberg electron binding energy in N,N-Dimethylisopropylamine?

A4: Studies have revealed that the Rydberg electron binding energy in N,N-Dimethylisopropylamine decreases with increasing cluster size. This phenomenon is attributed to two main factors:

    Q5: How does N,N-Dimethylisopropylamine participate in the structure elucidation of Nereistoxin?

    A5: N,N-Dimethylisopropylamine played a crucial role in determining the structure of Nereistoxin . Treatment of a Nereistoxin derivative with Raney nickel yielded N,N-Dimethylisopropylamine, alongside dimethylamine. This finding, combined with other evidence, led to the conclusion that Nereistoxin contains a 4-N,N-dimethylamino-1,2-dithiolane structure.

    Q6: What is the reactivity of N,N-Dimethylisopropylamine with OH radicals?

    A6: The rate coefficient for the reaction of N,N-Dimethylisopropylamine with OH radicals has been determined to be (9.79 ± 1.75) × 10-11 cm3 molecule-1 s-1 at 298 K . This value is in good agreement with predictions made using structure-activity relationships (SAR).

    Q7: How can N,N-Dimethylisopropylamine be used in standoff trace chemical sensing?

    A7: The lifetime of the S1 excited state in N,N-Dimethylisopropylamine is sensitive to the amount of vibrational energy . This property can be exploited for standoff sensing. By using a laser pulse to vibrationally excite the molecule and another to ionize it through the S1 state, the ionization efficiency can be modulated based on the S1 lifetime, allowing for the detection and identification of the molecule.

    Q8: How is N,N-Dimethylisopropylamine used in descaling hypersaline brines?

    A8: N,N-Dimethylisopropylamine can be utilized in the thermomorphic hydrophilicity base-induced precipitation (THBIP) process for descaling hypersaline brines . As a thermomorphic amine base, it increases solution pH, inducing precipitation of hardness ions like Mg2+ and Ca2+ as hydroxide minerals. The temperature-dependent solubility of N,N-Dimethylisopropylamine allows for its separation and reuse after the precipitation process.

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